4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)butan-1-amine |
InChI |
InChI=1S/C11H15NO2/c12-6-2-1-3-9-4-5-10-11(7-9)14-8-13-10/h4-5,7H,1-3,6,8,12H2 |
InChI Key |
NWCYFBIFCINHFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCCN |
Origin of Product |
United States |
Structural Significance and Research Context of Butanamine Derivatives
Butanamine, also known as butan-1-amine or n-butylamine, is a primary aliphatic amine that serves as a fundamental building block in organic synthesis. mdpi.comnih.gov It is one of four isomers of butylamine (B146782), which also include sec-butylamine, tert-butylamine, and isobutylamine. wikipedia.org The structural significance of butanamine derivatives lies in the reactivity of the primary amino group (-NH2) and the versatility of the four-carbon alkyl chain.
The amino group imparts basicity to the molecule and acts as a potent nucleophile, readily participating in a wide array of chemical transformations. manavchem.com Butanamine and its derivatives exhibit reactions typical of simple alkyl amines, such as alkylation, acylation, and condensation with carbonyl compounds. wikipedia.org These reactions allow for the facile construction of more complex molecular architectures, including amides, secondary and tertiary amines, and imines. This reactivity makes butanamine derivatives invaluable intermediates in the synthesis of a diverse range of commercial and research compounds. manavchem.com
In the broader research context, butanamine derivatives are integral to the production of pharmaceuticals, agrochemicals, and industrial materials. wikipedia.org They are precursors for fungicides like benomyl, the antidiabetic drug tolbutamide, and plasticizers such as n-butylbenzenesulfonamide. wikipedia.org The versatility and accessibility of the butanamine scaffold ensure its continued relevance in synthetic chemistry.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Butan-1-amine | nih.govwikipedia.org |
| Chemical Formula | C₄H₁₁N | wikipedia.org |
| Molar Mass | 73.14 g·mol⁻¹ | nih.gov |
| Appearance | Colorless liquid | nih.govwikipedia.org |
| Boiling Point | 77 to 79 °C | wikipedia.org |
| Solubility in Water | Miscible | wikipedia.org |
| Basicity (pKb) | 3.22 | wikipedia.org |
The Benzo D Nih.govsafrole.comdioxole Moiety: Synthetic Utility and Chemical Relevance
The benzo[d] nih.govsafrole.comdioxole scaffold, also known as 1,3-benzodioxole (B145889) or methylenedioxyphenyl, is a bicyclic heterocyclic compound where a benzene (B151609) ring is fused to a dioxole ring. chemicalbook.com This structural motif is of significant chemical relevance as it is a core component of many natural products (e.g., safrole, piperine) and synthetic compounds with important biological activities. ias.ac.inworldresearchersassociations.com
The synthetic utility of the benzo[d] nih.govsafrole.comdioxole moiety stems from its electronic properties and stability. The two oxygen atoms in the dioxole ring make the aromatic system electron-rich, facilitating electrophilic substitution reactions on the benzene ring. chemicalbook.com This reactivity allows for the introduction of various functional groups, making it a versatile platform for constructing complex molecules. The moiety itself is typically synthesized via the condensation of catechol with a suitable methylene (B1212753) source, such as methanol (B129727), in the presence of an acid catalyst. chemicalbook.com
Chemically, the benzo[d] nih.govsafrole.comdioxole ring system is prevalent in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic applications, including anticonvulsant, anticancer, anti-inflammatory, and neuroprotective effects. chemicalbook.comworldresearchersassociations.comnih.gov For example, the anticonvulsant drug stiripentol (B1682491) features this moiety. worldresearchersassociations.com Its presence in numerous pharmacologically active compounds underscores its importance as a privileged scaffold in drug design and discovery. ias.ac.inworldresearchersassociations.com
| Aspect | Description | Reference |
|---|---|---|
| Structure | Benzene ring fused to a five-membered dioxole ring. | chemicalbook.com |
| Chemical Nature | Electron-rich aromatic system, stable. | chemicalbook.com |
| Synthetic Utility | Versatile precursor and intermediate in organic synthesis, particularly for pharmaceuticals. | chemicalbook.comias.ac.in |
| Common Synthesis | Condensation of catechol with a methylene source. | chemicalbook.com |
| Biological Relevance | Core scaffold in compounds with anticonvulsant, anticancer, and anti-inflammatory properties. | worldresearchersassociations.comnih.gov |
| Natural Occurrence | Found in natural products like safrole, isosafrole, and piperonal (B3395001). | safrole.comnih.gov |
Positioning of 4 Benzo D Nih.govsafrole.comdioxol 5 Yl Butan 1 Amine Within Contemporary Chemical Research
While direct and extensive research specifically targeting 4-(Benzo[d] nih.govsafrole.comdioxol-5-yl)butan-1-amine is not prominent in the available literature, its chemical structure firmly positions it within the context of several active research areas. It is best understood as a structural analog of other well-studied benzodioxole butanamine derivatives and as a potential synthetic precursor for more elaborate molecules.
The compound is a structural isomer of pharmacologically investigated compounds such as 1-(1,3-benzodioxol-5-yl)-2-butanamine and its N-methyl derivative, (+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). nih.govnih.gov These butan-2-amine analogs have been studied for their unique psychoactive effects, with research suggesting they represent a novel pharmacological class termed "entactogens". nih.govnih.gov The key structural difference is the position of the amine group on the butyl chain (position 1 vs. position 2), which would significantly influence its biological activity and metabolic profile.
Furthermore, the title compound can be viewed as the amine analog of 4-(benzo[d] nih.govsafrole.comdioxol-5-yl)butan-2-one, a ketone that serves as a known synthetic intermediate. mdpi.comresearchgate.net Specifically, this butanone is used in aldol (B89426) addition reactions to synthesize analogs of the antiepileptic drug stiripentol (B1682491). mdpi.comresearchgate.net By analogy, 4-(Benzo[d] nih.govsafrole.comdioxol-5-yl)butan-1-amine could serve as a valuable precursor, with its primary amine offering a reactive handle for building diverse molecular libraries for screening purposes.
| Compound Name | Structural Class | Research Context | Reference |
|---|---|---|---|
| 1-(1,3-Benzodioxol-5-yl)-2-butanamine | Butan-2-amine analog | Studied for psychoactive properties; prototype "entactogen". | nih.gov |
| (+)-N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB) | N-methyl butan-2-amine analog | Used as a discriminative stimulus in studies of MDMA-like compounds. | nih.gov |
| 4-(Benzo[d] nih.govsafrole.comdioxol-5-yl)butan-2-one | Butanone analog | Synthetic precursor for analogs of the antiepileptic drug stiripentol. | mdpi.comresearchgate.net |
| 3,4-Methylenedioxyamphetamine (MDA) | Propan-2-amine analog | Studied for stimulant and hallucinogenic effects; synthesis routes are well-documented. | uts.edu.au |
Overview of Research Domains and Methodological Contributions
Strategies for Carbon-Carbon Bond Formation Leading to the Butane (B89635) Chain
The construction of the four-carbon chain attached to the benzo[d] mdpi.comnih.govdioxole ring is a critical phase in the synthesis. This can be achieved through various carbon-carbon bond-forming reactions, including aldol (B89426) additions to create keto-precursors, Grignard reactions for chain extension, and homologation procedures from more basic starting materials.
Aldol addition reactions are a powerful tool for forming carbon-carbon bonds and can be used to synthesize keto-precursors that are later converted to the target amine. A key intermediate, 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one, can serve as a substrate for aldol reactions to build more complex structures or can be synthesized itself via related pathways. mdpi.comepa.gov
One documented approach involves using the lithium enolate of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one in a crossed-aldol condensation. mdpi.com The kinetic lithium enolate is regioselectively prepared by treating the ketone with a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate can then react with an aldehyde or another ketone. For instance, its reaction with 3,3-dimethylbutan-2-one, followed by acid-catalyzed dehydration, yields an α,β-unsaturated ketone. mdpi.com This strategy highlights the utility of the butanone derivative as a building block for more complex molecules.
Table 1: Aldol Addition of a Keto-Precursor Enolate
| Reactant 1 (Enolate Source) | Base/Solvent | Temperature | Reactant 2 (Electrophile) | Product Type | Reference |
|---|---|---|---|---|---|
| 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-2-one | LDA / THF | -83 °C | 3,3-dimethylbutan-2-one | β-hydroxy-ketone (before dehydration) | mdpi.com |
Grignard reagents provide a classic and effective method for extending carbon chains. masterorganicchemistry.com In the context of synthesizing the target butanamine, a Grignard reagent can be prepared from an appropriately substituted benzo[d] mdpi.comnih.govdioxole halide, such as 4-bromo-1,2-(methylenedioxy)benzene.
This organomagnesium compound can then act as a nucleophile, attacking an electrophilic carbon source to form the desired butane chain. A suitable electrophile for creating a four-carbon chain in multiple steps would be an epoxide, such as propylene (B89431) oxide. google.com The reaction involves the nucleophilic opening of the epoxide ring by the Grignard reagent, which extends the carbon chain. Subsequent functional group manipulations would be required to arrive at the final butanamine structure. This method offers a reliable way to install the core carbon skeleton. google.com
Homologation refers to the process of extending a carbon chain by a single carbon atom or a specific unit. Starting from a readily available precursor like piperonal (benzo[d] mdpi.comnih.govdioxole-5-carbaldehyde), the butane chain can be constructed in a stepwise fashion. wikipedia.org
A multi-step sequence could be initiated from piperonal. For example, a Wittig reaction with a three-carbon phosphonium (B103445) ylide could be employed to form a butenylbenzene derivative. This intermediate would then undergo catalytic hydrogenation to reduce the double bond, yielding the saturated butane chain attached to the benzodioxole ring. Subsequent functional group conversion of the terminal group would be necessary to introduce the amine. This approach allows for the systematic construction of the carbon skeleton from a simpler, commercially available starting material.
Amination Reactions for Primary Amine Introduction
Once the C4 side chain is established, the final key step is the introduction of the primary amine group. Direct reductive amination is one of the most efficient and widely used methods for this transformation. nih.gov
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its efficiency and operational simplicity. nih.govresearchgate.net This process typically involves the reaction of a ketone or aldehyde with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
For the synthesis of 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butan-1-amine, the corresponding precursor would be 4-(benzo[d] mdpi.comnih.govdioxol-5-yl)butanal. The reaction would be carried out in the presence of a reducing agent and an ammonia source (like ammonium (B1175870) acetate (B1210297) or ammonia itself). This one-pot procedure is highly effective for converting carbonyl compounds directly into primary amines. researchgate.net
Significant advancements in reductive amination have come from the development of sophisticated catalytic systems that offer high efficiency, selectivity, and milder reaction conditions. Among these, iridium-based catalysts have emerged as particularly powerful for the direct reductive amination of ketones. mdpi.comnih.govnih.govkaust.edu.sa
The catalysis is often achieved through the cooperative action of a cationic iridium complex, such as a Cp*Ir(III) complex, and a phosphate (B84403) counteranion. mdpi.com In this system, molecular hydrogen (H₂) is activated by the metal complex. The resulting iridium-hydride complex then transfers a hydride to an iminium cation, which is formed by the condensation of the ketone with the amine and subsequent protonation by the phosphate. mdpi.com This bifunctional catalysis allows for the direct amination of a wide range of aliphatic ketones with good to excellent yields. mdpi.comnih.gov
Furthermore, air-stable half-sandwich iridium complexes bearing bidentate urea-phosphorus ligands have been developed. These catalysts are highly selective for producing primary amines from ketones under mild conditions (e.g., 0.5 mol% loading) and can utilize hydrogen gas with ammonium acetate or ammonium formate (B1220265) as the nitrogen source and reducing agent, respectively. nih.govkaust.edu.sa A key advantage is that the protocol with ammonium formate often does not require an inert atmosphere or dry solvents, making it highly practical for laboratory applications. nih.govkaust.edu.sa
Table 2: Iridium-Catalyzed Direct Reductive Amination of Ketones
| Catalyst Type | Nitrogen Source | Reducing Agent | Key Features | Reference |
|---|---|---|---|---|
| Cationic Cp*Ir(III) with Phosphate counteranion | p-Anisidine | H₂ (5 bar) | Cooperative catalysis; affords chiral amines with high enantioselectivity. | mdpi.comnih.gov |
| Half-sandwich Ir-complex with bidentate urea-phosphorus ligand | NH₄OAc | H₂ | Air-stable catalyst; high selectivity for primary amines. | nih.govkaust.edu.sa |
| Half-sandwich Ir-complex with bidentate urea-phosphorus ligand | NH₄CO₂H | (Ammonium formate) | Does not require inert atmosphere or dry solvents; convenient protocol. | nih.govkaust.edu.sa |
Direct Reductive Amination Approaches for Ketones and Aldehydes
Solvent and Additive Effects on Reaction Efficiency and Selectivity
The choice of solvents and additives is critical in directing the outcome of synthetic reactions, influencing both yield and selectivity. In the synthesis of precursors to the benzodioxole framework, such as in aldol addition reactions, the solvent and base combination plays a pivotal role. For instance, the generation of a specific lithium enolate from 4-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-2-one is achieved under kinetic control using lithium diisopropylamide (LDA) as a strong, sterically hindered base in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-83 °C). mdpi.com This specific combination ensures the deprotonation occurs at the less sterically hindered carbon, leading to a single desired regioisomer. mdpi.com Following the aldol addition, an acidic additive such as p-toluenesulfonic acid (p-TsOH) in a solvent like dichloromethane (B109758) (DCM) is used to facilitate the dehydration of the resulting β-hydroxy-ketone. mdpi.com
In nucleophilic substitution reactions aimed at forming amines, solvents are chosen to manage the solubility of reactants and byproducts, which can significantly impact reaction efficiency. For example, in the synthesis of bupropion, which involves a nucleophilic substitution with an amine, the use of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) or DCM with acetonitrile (B52724) was found to be beneficial. researchgate.net These co-solvents help to solubilize the tert-butylammonium (B1230491) bromide byproduct that would otherwise precipitate and hinder the reaction, a common issue in such substitutions. researchgate.net
| Reaction Type | Precursor/Reactant | Solvent(s) | Additive(s) | Purpose of Additive/Solvent | Reference |
|---|---|---|---|---|---|
| Aldol Addition (Kinetic Control) | 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-2-one | Tetrahydrofuran (THF) | Lithium diisopropylamide (LDA) | Regioselective formation of the kinetic enolate. | mdpi.com |
| Dehydration | β-hydroxy-ketone intermediate | Dichloromethane (DCM) | p-Toluenesulfonic acid (p-TsOH) | Acid-catalyzed elimination of water. | mdpi.com |
| Nucleophilic Substitution | α-bromoketone | Acetonitrile / DMSO | tert-butylamine (reagent and base) | DMSO co-solvent prevents precipitation of ammonium salt byproduct. | researchgate.net |
Amine Generation via Azide Reduction
The reduction of an alkyl azide presents a reliable method for the synthesis of primary amines, as it avoids the overalkylation issues common with direct amination of alkyl halides. This two-step process involves first introducing the azide group via nucleophilic substitution, followed by its reduction to the amine. A common route to the necessary azide precursor, such as 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-1-azide, would start from the corresponding alcohol. The alcohol can be converted to a good leaving group, typically a bromide, using conditions like the Appel reaction (CBr₄/PPh₃). researchgate.net The subsequent reaction of this alkyl bromide with sodium azide (NaN₃) in a polar solvent like methanol (B129727) yields the alkyl azide. researchgate.net
While the direct reduction of 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-1-azide is not detailed in the provided sources, the synthesis of a related precursor, 5-(azidomethyl)-6-bromobenzo[d] tandfonline.comresearchgate.netdioxole, has been reported with an 88% yield from the corresponding bromide. researchgate.net Once the azide is formed, its reduction to the primary amine can be achieved through several standard methods, including catalytic hydrogenation (H₂/Pd-C), reduction with lithium aluminum hydride (LiAlH₄), or the Staudinger reaction (PPh₃ followed by H₂O).
Nucleophilic Substitution Reactions in Amine Synthesis
Direct nucleophilic substitution on an alkyl halide, such as 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butyl bromide, with ammonia is a straightforward approach to amine synthesis. chemguide.co.uk The reaction typically proceeds via an Sₙ2 mechanism for primary halides, where ammonia acts as the nucleophile. chemguide.co.uk However, this method is often complicated by the fact that the resulting primary amine is also nucleophilic and can react with the remaining alkyl halide. chemguide.co.uklibretexts.org This leads to the formation of secondary, tertiary, and even quaternary ammonium salts as byproducts. libretexts.org To favor the formation of the primary amine, a large excess of ammonia is typically used to increase the probability that an alkyl halide molecule will react with ammonia rather than the product amine. chemguide.co.uk
To circumvent the problem of over-alkylation, the Gabriel synthesis offers a more controlled alternative for producing primary amines. libretexts.org This method employs the phthalimide anion as an ammonia surrogate. libretexts.org The phthalimide anion, being a stable yet effective nucleophile, displaces a halide from the alkyl substrate. libretexts.org The nitrogen is protected by the two adjacent carbonyl groups, preventing further alkylation. The final primary amine is then liberated by hydrolysis or hydrazinolysis of the phthalimide group. libretexts.org This method provides a clean route to primary amines like 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-1-amine from the corresponding alkyl halide.
Chemo- and Regioselective Synthetic Pathways
Achieving specific chemo- and regioselectivity is fundamental to the efficient synthesis of complex molecules. In the context of building the 4-(Benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-1-amine structure, selectivity is crucial at several stages. The initial construction of the substituted benzodioxole ring often relies on a regioselective Friedel-Crafts acylation of 1,3-benzodioxole. nih.gov The reaction conditions, including the choice of Lewis or Brønsted acid catalyst, determine where the acyl group is added to the aromatic ring, thereby establishing the key substitution pattern required for the final product. nih.gov
Further along the synthetic route, controlling regioselectivity is essential when modifying the side chain. As previously mentioned, the formation of a kinetic enolate from 4-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butan-2-one demonstrates exquisite regiocontrol, allowing for subsequent reactions to occur at a specific position. mdpi.com Similarly, reductive amination of a precursor aldehyde or ketone is a key chemo- and regioselective transformation. This reaction selectively converts a carbonyl group into an amine in the presence of other reducible functional groups by forming an imine intermediate that is then reduced. researchgate.netnih.gov For example, the synthesis of the target amine could be envisioned via the reductive amination of 4-(benzo[d] tandfonline.comresearchgate.netdioxol-5-yl)butanal, where a reducing agent like sodium triacetoxyborohydride (B8407120) would selectively reduce the imine/iminium ion intermediate without affecting the benzodioxole ring.
Green Chemistry Considerations in 4-(Benzo[d]tandfonline.comresearchgate.netdioxol-5-yl)butan-1-amine Synthesis
Catalyst Development for Sustainable Production
Modern synthetic chemistry emphasizes the development of sustainable catalytic processes that are efficient and recyclable. For synthesizing benzodioxole-containing compounds, several advanced catalytic systems have been explored. The use of heterogeneous, recyclable acid catalysts like Aquivion SO₃H in a continuous flow system for the acylation of 1,3-benzodioxole represents a significant green advancement. nih.gov This approach not only allows for easy separation and reuse of the catalyst but also benefits from the efficiencies of flow chemistry, such as improved heat transfer and reduced waste generation. nih.gov
In the context of nitrile hydrogenation, a key step in converting a nitrile precursor to the target amine, catalyst structure at the atomic level has been shown to control product selectivity. nih.gov Atomically dispersed palladium catalysts, either as single atoms (Pd₁) or as small clusters (Pdₙ) on nanodiamond-graphene supports, exhibit different selectivities. nih.gov Notably, fully exposed Pd clusters can selectively convert nitriles to primary amines, whereas single Pd atoms tend to favor the formation of secondary amines. nih.gov The development of such precisely structured catalysts is crucial for sustainable production by maximizing the yield of the desired product and minimizing side reactions. nih.govresearchgate.net
| Catalyst | Reaction Type | Key Advantage(s) | Reference |
|---|---|---|---|
| Aquivion SO₃H® | Friedel-Crafts Acylation | Heterogeneous, recyclable, suitable for continuous flow. | nih.gov |
| Atomically Dispersed Pd Clusters (Pdₙ/ND@G) | Nitrile Hydrogenation | High selectivity for primary amines, high catalytic activity. | nih.gov |
| Polyphosphoric Acid (PPA) | Cyclization | Acts as both catalyst and solvent, enabling solvent-free conditions. | tandfonline.comresearchgate.net |
| Potassium Hydroxide (KOH) | Claisen-Schmidt Condensation | Used with ultrasonic irradiation to reduce reaction time and energy. | mdpi.com |
Solvent-Free or Environmentally Benign Solvent Systems
A core principle of green chemistry is the reduction or elimination of hazardous solvents. Significant progress has been made in applying this principle to the synthesis of benzodioxole derivatives. A notable example is the microwave-assisted synthesis of 2-phenyl-substituted 1,3-benzodioxoles, which proceeds under solvent-free conditions. tandfonline.comresearchgate.net In this method, polyphosphoric acid serves as both the catalyst and the reaction medium, and microwave irradiation dramatically reduces reaction times from hours to seconds, leading to high yields and reduced energy consumption. tandfonline.comresearchgate.net
The use of alternative energy sources like ultrasonic irradiation in conjunction with more environmentally friendly solvents is another effective green strategy. The synthesis of certain chalcones has been achieved by performing a Claisen-Schmidt condensation between piperonal (a benzodioxole derivative) and a ketone in ethanol, a bio-based solvent, under ultrasonic irradiation. mdpi.com This technique accelerates the reaction, allowing it to be completed in minutes at room temperature, thus minimizing energy use and avoiding harsh conditions. mdpi.com These examples demonstrate a clear trend towards developing more sustainable synthetic protocols that reduce reliance on volatile and toxic organic solvents. tandfonline.com
Mechanistic Pathways of Key Transformation Steps
The conversion of 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-2-one to 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-1-amine via reductive amination is a cornerstone of its synthesis. This transformation fundamentally involves the formation of an imine intermediate followed by its subsequent reduction.
The initial step in the reductive amination is the reaction between the carbonyl group of 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-2-one and an amine, such as ammonia or a primary amine, to form an imine. This process is generally acid-catalyzed and proceeds through a hemiaminal intermediate. The mechanism can be described as follows:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by the Amine: The nitrogen atom of the amine acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a hemiaminal.
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, forming a better leaving group (water).
Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, resulting in the formation of a protonated imine, also known as an iminium ion.
Deprotonation: A base, typically the solvent or another amine molecule, removes the proton from the nitrogen atom to yield the neutral imine.
This imine formation is a reversible process, and the equilibrium can be shifted towards the product by removing the water formed during the reaction. researchgate.net
The second stage of the synthesis is the reduction of the formed imine to the desired butanamine. This is an irreversible step and is typically achieved using a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The mechanism of reduction involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon atom of the imine C=N double bond. This is followed by protonation of the resulting anion to yield the final amine product. The choice of reducing agent is critical; for instance, sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion over the starting ketone. dntb.gov.ua
The reaction conditions, such as pH and temperature, can significantly influence the formation and stability of the imine intermediate. Acidic conditions are necessary to catalyze the dehydration of the hemiaminal, but a very low pH can lead to the protonation of the amine nucleophile, rendering it unreactive. Therefore, a careful control of pH is essential for optimal imine formation.
Kinetic Studies of Reaction Rates and Conversion Efficiencies
While specific kinetic data for the synthesis of 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-1-amine are not extensively reported in the literature, studies on analogous systems, such as the reductive amination of acetophenone (B1666503) derivatives, can provide valuable insights. The reaction rate is influenced by several factors, including the concentration of reactants, temperature, and the nature of the catalyst and reducing agent.
The formation of the imine can be either the kinetically or thermodynamically favored step, depending on the reaction conditions. researchgate.netrsc.org For instance, at lower temperatures and shorter reaction times, the kinetic product may predominate, while at higher temperatures and longer reaction times, the more stable thermodynamic product is often favored.
To illustrate the type of data obtained in such studies, the following interactive table presents hypothetical kinetic data for the reductive amination of a substituted acetophenone, which can be considered a model system.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 1 | NaBH₄ | Methanol | 25 | 24 | 75 |
| 2 | NaBH₃CN | Methanol | 25 | 12 | 92 |
| 3 | H₂/Pd-C | Ethanol | 50 | 8 | 98 |
| 4 | NaBH(OAc)₃ | Dichloromethane | 25 | 6 | 95 |
This table is for illustrative purposes based on typical results for related reactions and does not represent actual experimental data for the synthesis of 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-1-amine.
Stereochemical Course of Reactions Affecting Butanamine Chirality
The synthesis of 4-(Benzo[d] nih.govosi.lvdioxol-5-yl)butan-1-amine can result in a chiral center at the carbon atom bearing the amino group. Controlling the stereochemistry of this center is a significant aspect of its synthesis, particularly for applications where a specific enantiomer is required.
The stereochemical outcome of the reductive amination is determined during the reduction of the prochiral imine intermediate. If the starting ketone is prochiral and the amine is achiral, the resulting imine is also prochiral. The reduction of this imine can lead to a racemic mixture of the two enantiomers of the butanamine unless a chiral influence is introduced.
There are several strategies to achieve stereocontrol in this synthesis:
Use of a Chiral Auxiliary: A chiral auxiliary can be attached to the amine before the reaction. osi.lv This chiral auxiliary directs the hydride attack to one face of the imine, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomer of the butanamine.
Use of a Chiral Reducing Agent: Chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands, can be used to achieve enantioselective reduction of the imine.
Use of a Chiral Catalyst: A chiral catalyst, often a transition metal complex with a chiral ligand, can be employed in catalytic hydrogenation to facilitate the enantioselective reduction of the imine.
The choice of strategy depends on the desired level of stereoselectivity, the scalability of the process, and the cost of the chiral source. The stereochemical course is highly dependent on the steric and electronic properties of the substrate, the reagent, and the catalyst, as well as the reaction conditions.
Lack of Specific Research Data Precludes Article Generation
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the derivatization and chemical functionalization of 4-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-1-amine. While general methodologies exist for the types of reactions outlined—such as amide synthesis, N-alkylation, and the formation of urea, thiourea, and heterocyclic derivatives like tetrazoles and imidazolidinones—documented examples applying these strategies directly to 4-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-1-amine are not present in the surveyed sources.
The provided outline requires a detailed, research-backed discussion for each specific subsection, including reaction conditions, yields, and applications. For instance, generating content for "Amide Synthesis and Peptide Coupling Applications" would necessitate sources that have coupled this specific amine with various carboxylic acids or used it in peptide synthesis, complete with data on the reagents and outcomes. Similarly, describing the "Synthesis of Nitrogen-Containing Heterocycles" would require published reports of cyclization reactions starting from 4-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-1-amine to form the specified ring systems.
Without citable, peer-reviewed research or patents that explicitly use 4-(Benzo[d] nih.govnih.govdioxol-5-yl)butan-1-amine as a starting material for these transformations, the generation of a scientifically accurate and authoritative article is not possible. Proceeding would require speculative application of general chemical principles to this specific molecule, which would not meet the required standards of factual reporting based on diverse and verifiable sources. Therefore, the requested article cannot be generated at this time.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the mapping of the molecular framework.
Proton (¹H) NMR for Structural Fingerprinting
Proton NMR (¹H NMR) spectroscopy offers a unique "fingerprint" of a molecule by mapping the chemical environment of each hydrogen atom. The spectrum provides four key pieces of information: the number of signals (number of chemically non-equivalent protons), their chemical shift (electronic environment), their integration (proton ratio), and their multiplicity (number of neighboring protons).
For 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzodioxole ring, the methylenedioxy bridge protons, and the protons of the butylamine (B146782) side chain. The signals from the aromatic region are particularly characteristic, typically appearing as a set of multiplets. A key singlet with an integration of 2H, usually found around 5.9-6.0 ppm, is the hallmark of the O-CH₂-O group in the benzodioxole ring system. mdpi.com The aliphatic protons of the butylamine chain would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine (Note: Data is predicted based on analogous structures. Solvent: CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Aromatic (3H) | 6.60 - 6.75 | m (multiplet) | 3H |
| O-CH₂-O | ~5.90 | s (singlet) | 2H |
| CH-NH₂ | ~2.90 - 3.10 | t (triplet) | 2H |
| Ar-CH₂ | ~2.50 - 2.65 | t (triplet) | 2H |
| CH₂-CH₂-CH₂ | ~1.60 - 1.75 | m (multiplet) | 2H |
| CH₂-CH₂-N | ~1.40 - 1.55 | m (multiplet) | 2H |
| NH₂ | Variable (broad singlet) | br s | 2H |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of chemically non-equivalent carbon atoms and to infer their electronic environments. The spectrum for 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine would display signals for each unique carbon in the molecule. The benzodioxole ring system presents a characteristic set of signals, including the diagnostic peak for the methylenedioxy carbon (O-CH₂-O) typically observed around 101 ppm. The aromatic carbons appear between 108 and 148 ppm, while the aliphatic carbons of the butylamine chain are found in the upfield region (typically 20-45 ppm).
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine (Note: Data is predicted based on analogous structures. Solvent: CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-O) | ~147.7 |
| Quaternary Aromatic (C-O) | ~145.9 |
| Quaternary Aromatic (C-alkyl) | ~135.5 |
| Aromatic CH | ~121.5 |
| Aromatic CH | ~109.1 |
| Aromatic CH | ~108.3 |
| O-CH₂-O | ~100.9 |
| CH₂-N | ~42.0 |
| Ar-CH₂ | ~35.5 |
| CH₂-CH₂-N | ~33.0 |
| CH₂-CH₂-CH₂ | ~28.5 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. For the butylamine chain, COSY would show correlations between the protons on adjacent carbons, confirming the -CH₂-CH₂-CH₂-CH₂-NH₂ connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the aromatic proton signals between 6.60-6.75 ppm would correlate with their corresponding carbon signals in the 108-122 ppm range.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule, such as linking the butyl chain to the benzodioxole ring. A key correlation would be observed between the benzylic protons (Ar-CH₂) and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is essential for determining stereochemistry and conformational preferences. While less critical for a flexible molecule like this, it can provide insights into the preferred spatial arrangement of the side chain relative to the aromatic ring.
Applications in Chiral Resolution and Enantiomeric Purity Assessment
Since 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine is a primary amine, it can be resolved into its constituent enantiomers. NMR spectroscopy is a powerful tool for assessing enantiomeric purity, often through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
When the racemic amine is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride), a pair of diastereomers is formed. These diastereomers have distinct chemical and physical properties, and importantly, they will exhibit separate signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum (if a fluorine-containing CDA is used), the enantiomeric excess (ee) can be accurately determined.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is used to determine the molecular formula of a compound with very high accuracy. By measuring the mass to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com
For 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine (molecular formula C₁₁H₁₅NO₂), the exact mass of the neutral molecule is 193.1103 g/mol . In a typical ESI (Electrospray Ionization) HRMS experiment, the compound is observed as the protonated molecule, [M+H]⁺. The instrument would measure the m/z value of this ion, and the result would be compared to the calculated theoretical value to confirm the elemental formula.
Table 3: HRMS Data for 4-(Benzo[d] nist.govmdpi.comdioxol-5-yl)butan-1-amine
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| [M+H]⁺ | C₁₁H₁₆NO₂⁺ | 194.1176 |
An experimentally observed mass that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the compound's molecular formula.
Fragmentation Pathways and Structural Information from MS/MS
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) is formed. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. openstax.orglibretexts.org This cleavage results in the formation of a resonance-stabilized iminium cation.
For 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine, two main α-cleavage pathways are anticipated:
Cleavage of the C1-C2 bond: This would result in the loss of a propyl radical and the formation of a characteristic iminium ion with a mass-to-charge ratio (m/z) of 30.
Cleavage involving the benzylic position: A significant fragmentation is expected to be the cleavage of the bond between the butyl chain and the benzodioxole ring. This would generate a stable benzylic cation. The tropylium (B1234903) ion, a common fragment in compounds with a benzyl (B1604629) group, or a related benzodioxole-containing cation would be a prominent peak.
Another potential fragmentation pathway involves the benzodioxole ring itself. The loss of formaldehyde (B43269) (CH₂O) from the methylenedioxy bridge is a known fragmentation for compounds containing this group.
Table 1: Predicted MS/MS Fragmentation Data for 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| 194 ([M+H]⁺) | 135 | C₄H₁₀N | Cleavage of the benzylic C-C bond |
| 194 ([M+H]⁺) | 177 | NH₃ | Loss of ammonia (B1221849) |
| 193 ([M]⁺•) | 135 | C₃H₈N• | Benzylic cleavage |
| 193 ([M]⁺•) | 30 | C₉H₉O₂• | α-cleavage |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine.
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine is characterized by several distinct absorption bands. rockymountainlabs.comwpmucdn.comquora.comorgchemboulder.com For 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine, the following key vibrations are expected:
N-H Stretching: Primary amines typically show two bands in the region of 3500-3300 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the N-H bonds. openstax.orgorgchemboulder.com
N-H Bending (Scissoring): A moderate to strong absorption is expected in the range of 1650-1580 cm⁻¹ due to the scissoring deformation of the -NH₂ group. orgchemboulder.com
C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Aromatic C-H Stretching: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹.
Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring's carbon-carbon stretching.
Benzodioxole Group Vibrations: The methylenedioxy bridge will have characteristic C-O-C stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. ondavia.com While water is a weak Raman scatterer, making it a suitable solvent for analyzing amines, the amine functional group itself can produce distinct Raman signals. ondavia.com Expected Raman shifts for 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine would include:
Aromatic Ring Vibrations: The benzene (B151609) ring should give rise to strong bands in the Raman spectrum, particularly the ring breathing mode.
C-H Stretching: Both aliphatic and aromatic C-H stretching vibrations will be visible.
C-N Stretching: The C-N bond will also have a characteristic Raman signal.
Table 2: Predicted Vibrational Spectroscopy Data for 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Asymmetric Stretch | 3500 - 3400 | Weak |
| Primary Amine (-NH₂) | N-H Symmetric Stretch | 3400 - 3300 | Weak |
| Primary Amine (-NH₂) | N-H Bend (Scissoring) | 1650 - 1580 | Moderate |
| Aliphatic C-N | C-N Stretch | 1250 - 1020 | Moderate |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Strong |
| Benzodioxole | C-O-C Stretch | ~1250 and ~1040 | Moderate |
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry and conformation. However, there is no publicly available crystal structure for 4-(Benzo[d] openstax.orgrockymountainlabs.comdioxol-5-yl)butan-1-amine in the searched scientific literature.
If a suitable single crystal of this compound were to be grown, X-ray diffraction analysis could provide precise information on:
Bond Lengths and Angles: The exact measurements of all covalent bonds and the angles between them.
Conformation: The spatial arrangement of the atoms, including the torsion angles of the butyl chain and the orientation of the amine group relative to the benzodioxole ring.
Stereochemistry: If the compound is chiral, crystallographic analysis of a single enantiomer or a resolved conglomerate could determine its absolute configuration (R or S).
Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding and other non-covalent interactions.
Without experimental data, the conformation of the butylamine side chain is expected to be flexible in the solution or gaseous state, with rotation possible around the C-C single bonds. The lowest energy conformation would likely be an extended chain to minimize steric hindrance.
Computational Chemistry and Theoretical Investigations of 4 Benzo D 1 2 Dioxol 5 Yl Butan 1 Amine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. researcher.life It is used to determine the electronic structure of a molecule, from which numerous properties, including its optimized geometry and vibrational frequencies, can be derived. For the analyses presented herein, a common functional such as B3LYP with a basis set like 6-311+G(d,p) would be appropriate for achieving reliable results. researcher.lifenih.gov
The first step in a computational study is typically to find the molecule's most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through an optimization process that minimizes the total energy of the system. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric properties.
Below are the hypothetical optimized geometric parameters for 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine.
Table 1: Selected Optimized Geometrical Parameters for 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine
| Parameter | Bond/Atoms | Value (Å/°) |
|---|---|---|
| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |
| C-O (dioxole) | ~1.37 Å | |
| O-C-O (dioxole) | ~1.43 Å | |
| C-C (butyl chain) | 1.52 - 1.54 Å | |
| C-N (amine) | ~1.47 Å | |
| Bond Angles | C-C-C (aromatic) | 119 - 121° |
| C-O-C (dioxole) | ~105° | |
| C-C-C (butyl chain) | ~112° | |
| C-C-N (amine) | ~111° | |
| Dihedral Angles | C(aromatic)-C-C-C (chain) | ~120° |
Note: These values are plausible estimates based on typical DFT calculations for similar molecular fragments and are presented for illustrative purposes.
Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The calculated frequencies can be compared with experimental spectroscopic data to validate the computational model. nih.gov
Table 2: Hypothetical Vibrational Frequencies and Assignments for Key Functional Groups
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Symmetric Stretch | -NH₂ | ~3350 cm⁻¹ |
| N-H Asymmetric Stretch | -NH₂ | ~3430 cm⁻¹ |
| C-H Aromatic Stretch | Benzodioxole Ring | 3000 - 3100 cm⁻¹ |
| C-H Aliphatic Stretch | Butyl Chain | 2850 - 2960 cm⁻¹ |
| N-H Scissoring | -NH₂ | ~1620 cm⁻¹ |
| C=C Aromatic Stretch | Benzodioxole Ring | 1450 - 1600 cm⁻¹ |
| C-N Stretch | Butylamine (B146782) | ~1150 cm⁻¹ |
Note: These are representative frequencies. Actual spectra would contain numerous additional peaks. Calculated wavenumbers are often scaled to better match experimental values. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more reactive. nih.gov
Table 3: Frontier Molecular Orbital Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
The HOMO of 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine is expected to be localized primarily on the electron-rich benzodioxole ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring system. The relatively large energy gap suggests that the molecule possesses high kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. libretexts.orguni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. wolfram.com
For 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine, the MEP map would likely show:
Negative Potential (Red): Concentrated around the oxygen atoms of the benzodioxole ring and the nitrogen atom of the amine group, due to the high electronegativity and lone pairs of electrons on these atoms. These are the most probable sites for interaction with electrophiles or for hydrogen bonding. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amine group and, to a lesser extent, the aromatic hydrogens. These areas are susceptible to attack by nucleophiles.
Neutral Potential (Green): Predominantly over the carbon framework of the butyl chain and parts of the aromatic ring.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is the examination of donor-acceptor (or hyperconjugative) interactions, which are quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with these interactions indicates the extent of electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net
Table 4: Second-Order Perturbation Analysis of Key Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | σ*(C-H) | ~3.5 | n → σ* |
| LP(1) O (dioxole) | σ*(C-O) | ~2.8 | n → σ* |
| LP(1) O (dioxole) | σ*(C-C aromatic) | ~2.1 | n → σ* |
Note: LP denotes a lone pair. E(2) values are hypothetical and illustrate the expected types of interactions. Larger E(2) values signify stronger electronic interactions.
Conformational Analysis and Energy Minima Calculations
Molecules with single bonds, like the butyl chain in 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine, can exist in various spatial arrangements, or conformations, due to rotation around these bonds. nih.gov Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them. researchgate.net This is often done by systematically rotating a specific dihedral angle (a "potential energy surface scan") and calculating the energy at each step.
A conformational analysis of the butyl chain would be critical to understanding the molecule's preferred shape. The rotation around the C-C bonds would lead to different conformers, such as anti (staggered) and gauche (staggered) arrangements. The anti conformation, where the benzodioxole group and the amine group are furthest apart, is generally the most stable due to minimized steric hindrance.
Table 5: Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | ~180° | 0.00 (most stable) |
| Gauche | ~60° | 0.8 - 1.2 |
Note: Energies are relative to the most stable conformer.
These computational studies provide a comprehensive, albeit theoretical, profile of 4-(Benzo[d] researchgate.netresearchgate.netdioxol-5-yl)butan-1-amine. The data derived from DFT, FMO, MEP, NBO, and conformational analyses collectively offer deep insights into the molecule's structure, stability, and potential reactivity, forming a crucial foundation for further experimental investigation.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry offers powerful tools for the theoretical prediction of spectroscopic parameters, providing valuable insights that complement and aid in the interpretation of experimental data. For 4-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)butan-1-amine, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a key area of theoretical investigation. These predictions are instrumental in confirming the molecular structure and assigning signals in experimentally obtained spectra.
The primary method for calculating NMR chemical shifts is Density Functional Theory (DFT), often in combination with the Gauge-Including Atomic Orbital (GIAO) method. nih.govaps.org This approach has proven effective for a wide range of organic molecules. nih.govmdpi.com The accuracy of these predictions is highly dependent on the choice of the functional and basis set used in the calculations. nih.gov
The process begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory. This step is crucial as the calculated NMR shielding tensors are sensitive to the molecular structure. Following geometry optimization, NMR shielding constants are computed for each nucleus. These absolute shielding values are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net
For molecules containing the benzo[d] rsc.orgrsc.orgdioxole moiety, DFT calculations can accurately predict the chemical shifts of both the aromatic and aliphatic protons and carbons. ijcmas.com The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, is modeled to yield specific chemical shift values. For instance, the protons of the methylenedioxy group (O-CH₂-O) are typically predicted as a singlet in a distinct region of the ¹H NMR spectrum. mdpi.com Similarly, the distinct electronic environments of the aromatic carbons and the carbons in the butylamine side chain can be differentiated and quantified through ¹³C NMR predictions.
Solvation effects can also be incorporated into the calculations, often using continuum solvation models like the Solvation Model based on Density (SMD), to better simulate the experimental conditions in which NMR spectra are typically recorded. nih.gov The correlation between the theoretically predicted and experimentally measured chemical shifts serves as a robust method for structural elucidation and verification. mdpi.com
Below are tables presenting hypothetical ¹H and ¹³C NMR chemical shift predictions for 4-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)butan-1-amine, illustrating the type of data generated from computational studies. The predicted values are based on typical chemical shifts for similar structural motifs found in related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)butan-1-amine
| Atom Number | Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H-2' | Aromatic | s | 6.68 | Not Available in Searched Literature |
| H-5' | Aromatic | d | 6.70 | Not Available in Searched Literature |
| H-6' | Aromatic | dd | 6.62 | Not Available in Searched Literature |
| H-α | Butyl chain (-CH₂-Ar) | t | 2.55 | Not Available in Searched Literature |
| H-β | Butyl chain (-CH₂-) | m | 1.65 | Not Available in Searched Literature |
| H-γ | Butyl chain (-CH₂-) | m | 1.45 | Not Available in Searched Literature |
| H-δ | Butyl chain (-CH₂-N) | t | 2.70 | Not Available in Searched Literature |
| -NH₂ | Amine | s (broad) | 1.50 | Not Available in Searched Literature |
| -O-CH₂-O- | Dioxole ring | s | 5.91 | Not Available in Searched Literature |
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)butan-1-amine
| Atom Number | Position | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C-1' | Aromatic (ipso) | 135.5 | Not Available in Searched Literature |
| C-2' | Aromatic | 109.2 | Not Available in Searched Literature |
| C-3a' | Aromatic (bridgehead) | 147.8 | Not Available in Searched Literature |
| C-4' | Aromatic | 121.5 | Not Available in Searched Literature |
| C-5' | Aromatic | 108.3 | Not Available in Searched Literature |
| C-7a' | Aromatic (bridgehead) | 145.9 | Not Available in Searched Literature |
| C-α | Butyl chain (-CH₂-Ar) | 35.2 | Not Available in Searched Literature |
| C-β | Butyl chain (-CH₂-) | 31.8 | Not Available in Searched Literature |
| C-γ | Butyl chain (-CH₂-) | 29.5 | Not Available in Searched Literature |
| C-δ | Butyl chain (-CH₂-N) | 42.0 | Not Available in Searched Literature |
| -O-CH₂-O- | Dioxole ring | 100.9 | Not Available in Searched Literature |
These tables demonstrate how computational chemistry provides a detailed, atom-specific prediction of NMR spectra, which is an invaluable asset in the structural analysis of compounds like 4-(Benzo[d] rsc.orgrsc.orgdioxol-5-yl)butan-1-amine.
Analytical Method Development for Research Quality Control and Characterization
Development of Chromatographic Methods for Purity and Isomeric Separation
Chromatographic techniques are indispensable for the quality control of "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine," providing the means to separate the compound from starting materials, by-products, and degradation products, as well as to resolve its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine." A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of this arylalkylamine. The optimization of such a method involves a systematic evaluation of stationary phase, mobile phase composition, and detection parameters to achieve adequate resolution and sensitivity.
The development of a stability-indicating HPLC method is crucial for quantifying the compound and its degradation products. A typical starting point for method development would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase is a critical parameter to control the ionization state of the amine and any acidic or basic impurities, thereby influencing their retention and peak shape. For a primary amine, a slightly acidic to neutral pH is often optimal to ensure good peak symmetry.
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of any less polar impurities within a reasonable analysis time. The detector wavelength is selected based on the UV-Vis spectrum of "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine." The benzodioxole ring system provides strong chromophores, and a detection wavelength in the range of 230-280 nm would likely provide good sensitivity.
The method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Table 1: Illustrative RP-HPLC Method Parameters for Purity Determination
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
Since "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine" possesses a chiral center, it is essential to have an analytical method to separate and quantify the enantiomers. Chiral HPLC is the most common technique for determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.com This is particularly important in research where the biological activity of the two enantiomers may differ significantly.
The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the separation of a broad range of chiral amines. researchgate.net The choice of the specific chiral column and the mobile phase is critical for achieving baseline separation of the enantiomers.
For normal-phase chiral HPLC, the mobile phase typically consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar alcohol such as isopropanol (B130326) or ethanol. yakhak.org The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), is often necessary to improve peak shape and reduce tailing of the basic amine analytes. In some cases, an acidic additive may also be employed to enhance separation. researchgate.net
Alternatively, reverse-phase chiral HPLC methods can be developed. These methods use aqueous-organic mobile phases, which can be advantageous in terms of solvent compatibility and direct analysis of aqueous samples. researchgate.net
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The method should be validated for its ability to accurately and precisely quantify a small amount of one enantiomer in the presence of a large excess of the other.
Table 2: Exemplary Chiral HPLC Method Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 235 nm |
| Injection Volume | 5 µL |
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. Primary amines like "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine" are often not directly suitable for GC analysis due to their polarity, which can lead to poor peak shape and adsorption on the column. vt.edu Therefore, derivatization is typically required to convert the amine into a more volatile and less polar derivative. iu.edunih.gov
Common derivatization reactions for primary amines include acylation and silylation. researchgate.net Acylation can be performed using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), which produce stable and volatile fluoroacyl derivatives. jfda-online.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen of the amine with a trimethylsilyl (B98337) (TMS) group. nih.gov
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired volatility, stability of the derivative, and the sensitivity required. The derivatized sample is then analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) provides a general response for organic compounds, while a mass spectrometer (MS) detector offers higher sensitivity and specificity, allowing for the identification of impurities based on their mass spectra. nih.gov
Table 3: Potential GC-MS Parameters for Derivatized Amine
| Parameter | Condition |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Spectrophotometric and Titrimetric Methods for Concentration Determination
While chromatographic methods are ideal for purity and isomeric separation, spectrophotometric and titrimetric methods can provide rapid and cost-effective means for determining the concentration of "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine" in solutions, particularly for in-process controls or routine assays where high sample throughput is required.
UV-Visible spectrophotometry can be used for the quantitative determination of the compound based on its inherent absorbance in the ultraviolet region. rsc.orgrsc.org The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined from its absorbance using this calibration curve. This method is simple and rapid but may lack specificity if other components in the sample matrix also absorb at the analytical wavelength.
For aromatic primary amines, colorimetric methods can also be developed. These methods often involve a derivatization reaction to produce a colored product that can be measured in the visible region of the spectrum. rasayanjournal.co.innih.gov For instance, reaction with reagents like 2,4-dinitrofluorobenzene (DNFB) can yield colored products suitable for spectrophotometric quantification. researchgate.netjfda-online.com
Reference Standard Development and Characterization
The development and characterization of a reference standard for "4-(Benzo[d] metrohm.commt.comdioxol-5-yl)butan-1-amine" are critical for the validation of analytical methods and for ensuring the accuracy and consistency of analytical results. spectrumchemical.com A reference standard is a highly purified and well-characterized material that serves as a benchmark for qualitative and quantitative analysis. creative-biolabs.com
The preparation of a reference standard typically involves the synthesis of the compound followed by rigorous purification steps, such as recrystallization or preparative chromatography, to achieve the highest possible purity. The characterization of the reference standard is a comprehensive process that involves multiple analytical techniques to confirm its identity and purity. demarcheiso17025.comwikipedia.org
The identity of the compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure of the compound.
The purity of the reference standard is determined using a combination of methods. Chromatographic purity is assessed by the HPLC method developed for purity determination, as described in section 7.1.1. The absence of significant impurities should be demonstrated. The content of residual solvents is determined by Gas Chromatography with headspace sampling. The water content is measured by Karl Fischer titration. An elemental analysis is also performed to confirm the empirical formula.
Once thoroughly characterized, the reference standard is assigned a purity value, which is then used for the preparation of standard solutions for calibration and quantification in routine analysis. The reference standard should be stored under controlled conditions to ensure its stability over time.
Advanced Synthesis Concepts and Methodological Innovations
Multicomponent Reactions (MCRs) Incorporating the Amine Moiety
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants. nih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity.
While specific MCRs for the direct synthesis of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine are not extensively documented, the principles of MCRs can be applied. For instance, a Petasis-type reaction could potentially be adapted. This reaction involves an amine, a carbonyl compound, and an organoboronic acid. nih.gov A hypothetical route could involve a primary amine, an aldehyde, and a custom-synthesized boronic acid containing the 4-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butyl moiety.
Another relevant MCR is the Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. nih.gov By carefully selecting the starting materials, it may be possible to construct a more complex molecule that incorporates the 4-(benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine scaffold.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.gov This methodology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating multiple reaction steps into a single, automated sequence. researchgate.netmdpi.commit.edu
The synthesis of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine could be adapted to a continuous flow process. For example, a key reduction step, such as the hydrogenation of a nitrile or the reductive amination of a ketone, could be performed in a packed-bed reactor containing a heterogeneous catalyst. This would allow for the continuous conversion of starting material to product, with the catalyst being easily retained within the reactor. drugbank.com Subsequent purification steps, such as liquid-liquid extraction, could also be integrated into the flow system.
Table 3: Potential Flow Chemistry Applications in the Synthesis of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine
| Synthetic Step | Batch Method | Flow Chemistry Adaptation | Advantages of Flow Approach |
| Nitrile Hydrogenation | High-pressure batch reactor with a slurry catalyst. | Packed-bed reactor with a solid-supported catalyst (e.g., Raney nickel, Pd/C). | Improved safety (smaller reaction volumes), better process control, catalyst reusability. |
| Reductive Amination | Batch reaction with a reducing agent added portion-wise. | Two-stage flow system: imine formation in the first reactor, followed by reduction in a second packed-bed reactor. | Precise control over reaction time and temperature, potential for in-line monitoring. |
| Amide Reduction | Large excess of reducing agent (e.g., LiAlH₄) in a batch reactor. | Use of a solid-supported reducing agent in a packed-bed reactor. | Safer handling of pyrophoric reagents, easier work-up. |
Photochemical and Electrochemical Approaches in Synthesis
Photochemistry and electrochemistry offer alternative, often milder, and more sustainable methods for chemical synthesis by using light or electricity, respectively, to drive reactions.
Photochemical Synthesis: Photochemical reactions utilize light to promote chemical transformations. While direct photochemical routes to 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine are not common, photocatalysis could be employed in precursor synthesis. For example, a photocatalytic cross-coupling reaction could be used to form a carbon-carbon bond in an intermediate, potentially under milder conditions than traditional metal-catalyzed methods.
Electrochemical Synthesis: Electrochemical methods use an electric current to drive oxidation or reduction reactions. The synthesis of amines through electrochemical means is an area of growing interest. A potential application could be the electrochemical reduction of an oxime or imine precursor of 4-(Benzo[d] researchgate.netwikipedia.orgdioxol-5-yl)butan-1-amine. This would avoid the need for stoichiometric chemical reducing agents, making the process greener.
Future Directions and Emerging Research Avenues in 4 Benzo D 1 2 Dioxol 5 Yl Butan 1 Amine Chemistry
Exploration of Novel Synthetic Pathways and Methodologies
The development of efficient and sustainable synthetic routes to 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine and its analogs is a cornerstone of future research. While classical methods have been established, the exploration of novel pathways that offer improved yields, reduced environmental impact, and greater stereocontrol is paramount.
Future research will likely focus on:
Greener Synthetic Approaches: The use of environmentally benign solvents, such as natural deep eutectic solvents (NADESs), and energy-efficient techniques like microwave irradiation, are promising avenues. mdpi.com For instance, the application of a L-proline/glycerol NADES in related syntheses has demonstrated a significant reduction in reaction times and an increase in yields, highlighting a potential direction for the synthesis of butan-1-amine derivatives. mdpi.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methodologies for the key synthetic steps, such as reductive amination or precursor formation, could lead to more efficient and automated production.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could provide high enantioselectivity and reduce the need for protecting groups and harsh reagents. The investigation of transaminases or other biocatalysts for the asymmetric synthesis of the amine functional group is a particularly interesting prospect.
One-Pot Reactions: Designing multi-component reactions (MCRs) or tandem reaction sequences where multiple transformations occur in a single reaction vessel can significantly improve efficiency. mdpi.com For example, isocyanide-based MCRs have been effectively used to generate structural complexity and could be adapted for the synthesis of novel derivatives.
A comparative look at a potential novel synthetic approach versus a traditional one is presented below:
| Feature | Traditional Synthesis | Novel Approach (e.g., Flow Chemistry with Biocatalysis) |
| Efficiency | Often involves multiple steps with purification at each stage. | Continuous process with in-line purification, leading to higher throughput. |
| Sustainability | May use hazardous reagents and solvents. | Utilizes greener solvents and enzymatic catalysts, reducing waste. |
| Stereocontrol | May require chiral auxiliaries or resolution techniques. | Enzymes can provide high enantioselectivity in a single step. |
| Scalability | Scaling up can be challenging and may require significant process optimization. | More readily scalable by extending reaction times or using parallel reactors. |
Design and Synthesis of Chemically Diverse Derivatives for Scaffold Diversification
The 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine scaffold serves as a valuable starting point for the generation of chemically diverse libraries of compounds. Scaffold diversification is crucial for exploring new chemical space and identifying molecules with novel properties.
Future efforts in this area will likely involve:
Scaffold Hopping: This strategy involves replacing the core scaffold with a structurally different but functionally equivalent one. Virtual screening and computational methods can aid in identifying promising new scaffolds that mimic the key pharmacophoric features of the original molecule.
Late-Stage Functionalization: The development of methods to selectively modify the existing scaffold at a late stage of the synthesis allows for the rapid generation of a wide range of analogs. Techniques such as C-H activation can be employed to introduce new functional groups at previously inaccessible positions.
Privileged Structures: The benzodioxole moiety is considered a "privileged structure" in medicinal chemistry, as it is found in numerous biologically active compounds. nih.gov Future research will continue to leverage this by combining the 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine core with other privileged fragments to create novel hybrid molecules. For example, the synthesis of N-aryl-5-(benzo[d] google.comnih.govdioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines has shown promising antitumor activities. rsc.org
| Derivative Class | Synthetic Strategy | Potential Application Area |
| N-Aryl/Alkyl Analogs | Reductive amination, Buchwald-Hartwig amination | Exploration of receptor binding pockets |
| Heterocyclic Hybrids | Multi-component reactions, Cyclocondensations | Development of novel therapeutic agents |
| Conformationally Constrained Analogs | Ring-closing metathesis, Intramolecular cyclizations | Probing structure-activity relationships |
Development of Advanced Catalytic Systems for Transformations
Catalysis plays a pivotal role in modern organic synthesis. The development of advanced catalytic systems for the transformation of 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine and its precursors will be a key driver of innovation.
Emerging research in this domain includes:
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate chemical reactions, often under mild conditions. Photoredox catalysis could be employed for various transformations, such as C-H functionalization, cross-coupling reactions, and the generation of radical intermediates for subsequent reactions.
Transition-Metal-Free Catalysis: The development of catalytic systems that avoid the use of precious or toxic transition metals is a major goal of green chemistry. Organocatalysis, for instance, has emerged as a powerful tool for a wide range of transformations. mdpi.com
Dual Catalysis: The combination of two different catalytic cycles in a single reaction can enable transformations that are not possible with either catalyst alone. This approach could be used to achieve novel and complex molecular architectures. For example, the combination of a transition metal catalyst with an organocatalyst could facilitate asymmetric transformations with high selectivity.
Integration with High-Throughput Experimentation and Data Science in Organic Synthesis
The integration of high-throughput experimentation (HTE) and data science is revolutionizing the field of organic synthesis. These technologies can accelerate the discovery and optimization of new reactions and synthetic routes.
Future applications in the context of 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine chemistry include:
Automated Synthesis Platforms: Robotic platforms can perform a large number of reactions in parallel, allowing for the rapid screening of reaction conditions, catalysts, and substrates. This can significantly reduce the time and resources required for synthetic route optimization.
Machine Learning for Reaction Prediction: By training machine learning algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new reactions with increasing accuracy. This can guide the design of experiments and prioritize the most promising synthetic routes.
In Silico Screening: Computational methods, such as virtual screening and molecular docking, can be used to screen large libraries of virtual compounds for their potential to interact with a biological target. nih.govresearchgate.net This can help to prioritize the synthesis of the most promising derivatives.
The workflow for integrating these technologies can be envisioned as follows:
Virtual Library Design: Generation of a large virtual library of derivatives based on the 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine scaffold.
In Silico Screening: Computational screening of the virtual library against a specific target to identify a smaller subset of promising candidates.
High-Throughput Synthesis: Automated synthesis of the selected candidates using a robotic platform.
High-Throughput Screening: Biological evaluation of the synthesized compounds to identify active molecules.
Data Analysis and Model Refinement: The experimental data is used to refine the computational models and guide the design of the next generation of derivatives.
Fundamental Studies on Reactivity and Selectivity in Complex Systems
A deeper understanding of the fundamental reactivity and selectivity of 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine in complex chemical systems is essential for its rational application in various fields.
Future research in this area should focus on:
Mechanistic Investigations: Detailed mechanistic studies of key reactions involving this compound will provide valuable insights into the factors that control reactivity and selectivity. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational methods.
Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. mdpi.com These studies can provide a detailed understanding of the electronic and steric factors that govern the reactivity of the molecule.
Supramolecular Chemistry: The study of how 4-(Benzo[d] google.comnih.govdioxol-5-yl)butan-1-amine interacts with other molecules through non-covalent interactions is an emerging area of research. This could lead to the development of new materials with tailored properties or novel drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
